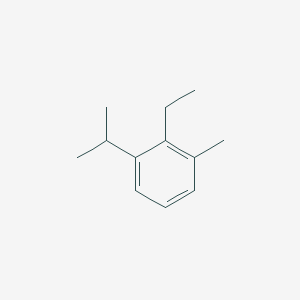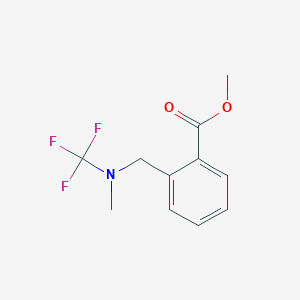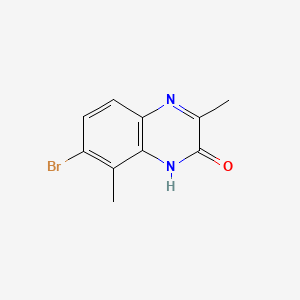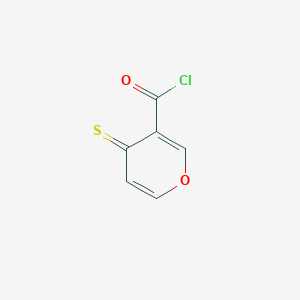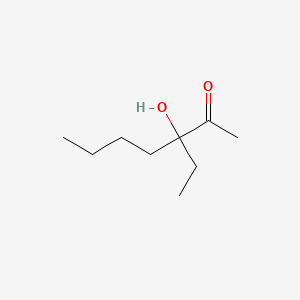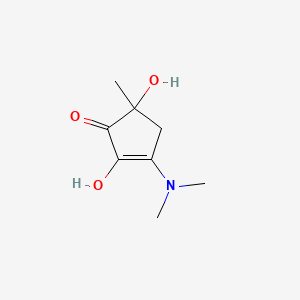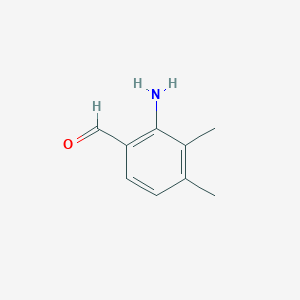
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide: is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.38 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically involves the coupling of a pyrazole derivative with a carboxylic acid. One common method involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF. The reaction mixture is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets. It can be used as a probe to study enzyme activities and receptor binding.
Medicine: In medicinal chemistry, pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, and antimicrobial activities .
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Comparison: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its butoxy and propyl substituents, which confer distinct physicochemical properties and biological activities compared to other pyrazole derivatives. These structural differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
55228-43-8 |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21) |
InChI Key |
GBVYKKCSLRYXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


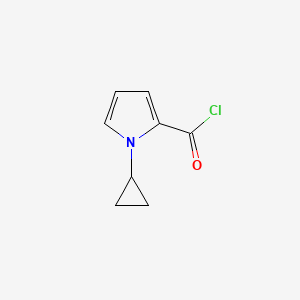
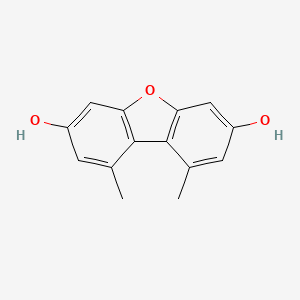
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
